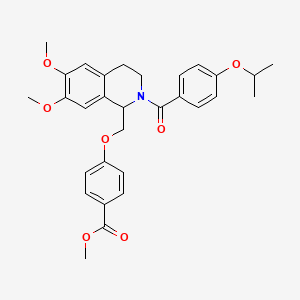

Methyl 4-((2-(4-isopropoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Description

Methyl 4-((2-(4-isopropoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a 4-isopropoxybenzoyl moiety at position 2, and a methyl benzoate group linked via a methoxy bridge. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes associated with the tetrahydroisoquinoline scaffold .

Properties

IUPAC Name |

methyl 4-[[6,7-dimethoxy-2-(4-propan-2-yloxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO7/c1-19(2)38-24-12-6-20(7-13-24)29(32)31-15-14-22-16-27(34-3)28(35-4)17-25(22)26(31)18-37-23-10-8-21(9-11-23)30(33)36-5/h6-13,16-17,19,26H,14-15,18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJOWTKAMVYIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(4-isopropoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a tetrahydroisoquinoline core substituted with various functional groups that enhance its biological activity. The structure can be represented as follows:

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing downstream signaling cascades.

- Antioxidant Properties : The presence of methoxy groups may contribute to its antioxidant capacity, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In models of neurodegeneration:

- Animal Studies : Administration of similar compounds has demonstrated a reduction in neuroinflammation and protection against neuronal death.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of tetrahydroisoquinoline derivatives in breast cancer models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Case Study 2: Neuroprotection

In a rat model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to untreated controls.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-((2-(4-isopropoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic molecule characterized by a tetrahydroisoquinoline core structure. The presence of methoxy and isopropoxy groups enhances its lipophilicity and bioavailability.

Molecular Formula

- C : 25

- H : 30

- N : 1

- O : 5

Molecular Weight

The molecular weight is approximately 414.5 g/mol.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The methoxy groups in the compound may contribute to scavenging free radicals, thus offering protective effects against oxidative stress-related diseases.

Anticancer Potential

Studies have shown that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives suggests that this compound may help in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing neuroinflammation.

Cardiovascular Benefits

Preliminary studies suggest that similar compounds can exhibit vasodilatory effects. This compound may enhance cardiac function and reduce hypertension through its action on vascular smooth muscle.

Case Study 1: Anticancer Activity

In a study assessing the anticancer activity of tetrahydroisoquinoline derivatives, researchers found that this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of isoquinoline derivatives demonstrated that this compound reduced neuronal cell death in models of oxidative stress. The compound enhanced the expression of neurotrophic factors and decreased markers of inflammation.

Case Study 3: Cardiovascular Effects

In vitro experiments using isolated rat aorta showed that this compound induced relaxation of vascular smooth muscle cells. This effect was mediated through nitric oxide release and calcium channel modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several benzoate- and tetrahydroisoquinoline-containing derivatives. Key analogues include:

Key Observations :

- Ester Chain : The methyl ester may confer higher metabolic lability compared to ethyl esters (e.g., I-6473 ), influencing bioavailability.

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s IR spectrum would show:

- NMR : The ¹H-NMR would exhibit signals for:

Hypothetical Pharmacological Implications

- Tetrahydroisoquinoline Core: Known for opioid receptor modulation or MAO inhibition, depending on substituents .

- Ester Functionality : May serve as a prodrug moiety, hydrolyzing in vivo to a bioactive acid, as observed in ethyl benzoate derivatives .

Q & A

Q. What advanced spectroscopic methods can probe dynamic molecular behavior (e.g., conformational flexibility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.